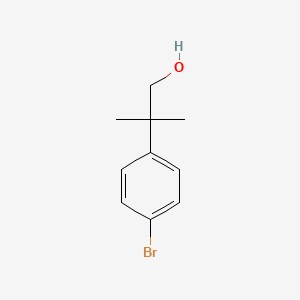

2-(4-Bromophenyl)-2-methylpropan-1-ol

Descripción general

Descripción

The compound "2-(4-Bromophenyl)-2-methylpropan-1-ol" is a brominated organic molecule that is structurally characterized by the presence of a bromophenyl group attached to a tertiary alcohol. This structure suggests potential reactivity typical of brominated aromatics and tertiary alcohols, such as participation in nucleophilic substitution reactions or serving as a precursor in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related bromophenyl compounds can be achieved through palladium-catalyzed reactions, as demonstrated in the synthesis of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone and aryl bromides . Additionally, the Reformatsky reaction, which involves the reaction of aldehydes with (\alpha)-halo esters, could potentially be adapted for the synthesis of similar bromophenyl alcohols .

Molecular Structure Analysis

The molecular structure of "2-(4-Bromophenyl)-2-methylpropan-1-ol" would likely exhibit strong intramolecular hydrogen bonding, as seen in related compounds where the OH group forms hydrogen bonds with nearby nitrogen atoms . This intramolecular interaction can significantly influence the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including nucleophilic substitutions and eliminations. For instance, the molecular ion of 3-phenyl-1-bromopropane can eliminate ethylene, indicating that bromine can migrate within the molecule under certain conditions . Electrochemical reduction of vicinal dibromides can lead to olefin formation with double-bond migration, suggesting that similar reactivity might be expected for "2-(4-Bromophenyl)-2-methylpropan-1-ol" . Moreover, reactions with Grignard reagents can yield tertiary amino alcohols, which could be analogous to the reactions involving "2-(4-Bromophenyl)-2-methylpropan-1-ol" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(4-Bromophenyl)-2-methylpropan-1-ol" would be influenced by the presence of the bromophenyl group and the tertiary alcohol. The bromine atom adds significant molecular weight and could affect the boiling point and solubility of the compound. The tertiary alcohol group could be prone to oxidation and may participate in hydrogen bonding, affecting the compound's solubility and reactivity. The stereochemistry of related compounds has been studied, revealing the influence of substituents on the configuration of the molecule . Additionally, solvent effects on complexation reactions involving similar bromophenyl compounds have been observed, indicating that the choice of solvent can significantly impact the reactivity of such molecules .

Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Agents

- Scientific Field: Pharmacology

- Application Summary: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which includes a 4-bromophenyl group, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Triarylpyrimidines

- Scientific Field: Organic Chemistry

- Application Summary: The compound 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine, which includes a 4-bromophenyl group, has been synthesized and is expected to show strong DNA binding affinity .

- Methods of Application: The synthetic route employed to make 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine trihydro-chloride is outlined in the research. The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .

- Results: The synthesis resulted in the creation of a new tricationic triarylpyrimidine .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field: Organic Chemistry

- Application Summary: The compound 4-Bromophenethyl alcohol, which includes a 4-bromophenyl group, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results: The synthesis resulted in the creation of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Scientific Field: Pharmacology

- Application Summary: Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

- Scientific Field: Organic Chemistry

- Application Summary: 4-Bromophenethyl alcohol, which includes a 4-bromophenyl group, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not provided in the source .

- Results: The synthesis resulted in the creation of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-bromophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHZLLZSLJJFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297658 | |

| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-2-methylpropan-1-ol | |

CAS RN |

32454-37-8 | |

| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32454-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)

![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)